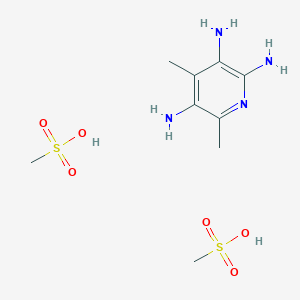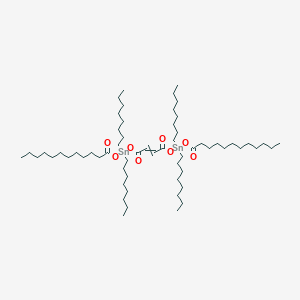
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its multiple tin-oxygen bonds and its large, branched structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene typically involves the reaction of tin-based precursors with organic ligands under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the formation of tin-oxygen bonds.
Solvents: Organic solvents such as toluene or dichloromethane.
Catalysts: Catalysts like palladium or platinum may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: Organic groups attached to the tin atoms can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce new organotin compounds with different organic groups.
科学的研究の応用
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a biocide.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties.
作用機序
The mechanism by which 14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin-oxygen bonds can interact with biological molecules, potentially disrupting cellular processes. The compound’s large, branched structure allows it to interact with multiple targets simultaneously, enhancing its efficacy.
類似化合物との比較
Similar Compounds
Tetraalkyltin Compounds: Similar in structure but with different organic groups attached to the tin atoms.
Organotin Oxides: Compounds with tin-oxygen bonds but lacking the complex branched structure.
Organotin Halides: Compounds where tin atoms are bonded to halogen atoms instead of oxygen.
Uniqueness
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene is unique due to its multiple tin-oxygen bonds and large, branched structure. This gives it distinct chemical properties and makes it suitable for specialized applications in various fields.
特性
CAS番号 |
63604-56-8 |
|---|---|
分子式 |
C60H116O8Sn2 |
分子量 |
1203.0 g/mol |
IUPAC名 |
bis[dodecanoyloxy(dioctyl)stannyl] but-2-enedioate |
InChI |
InChI=1S/2C12H24O2.4C8H17.C4H4O4.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;;/h2*2-11H2,1H3,(H,13,14);4*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);;/q;;;;;;;2*+2/p-4 |
InChIキー |
MWKIJXDBJZONQW-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
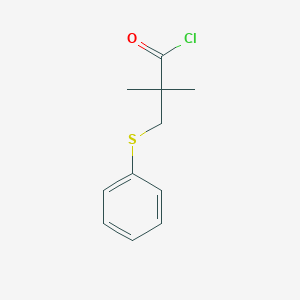

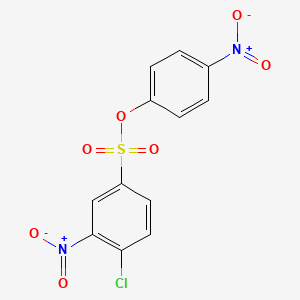
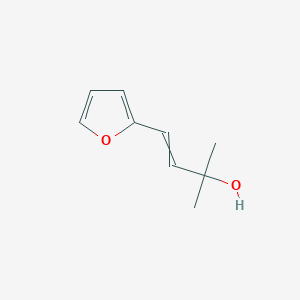
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
